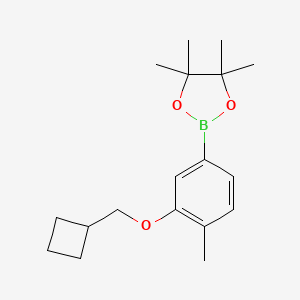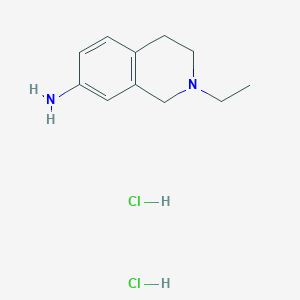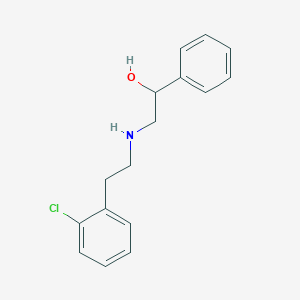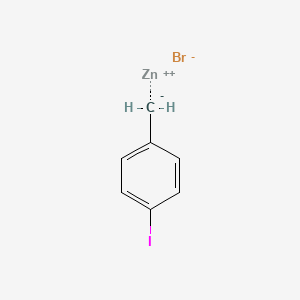
4-Iodobenzylzincbromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Iodobenzylzinc bromide solution: is an organozinc compound commonly used in organic synthesis. It is typically provided as a 0.5 M solution in tetrahydrofuran (THF). The compound has the molecular formula C7H6BrIZn and a molecular weight of 362.32 g/mol . This reagent is particularly valuable in palladium-catalyzed cross-coupling reactions, such as the Negishi coupling, due to its ability to form carbon-carbon bonds efficiently.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 4-Iodobenzylzinc bromide solution is synthesized through the reaction of 4-iodotoluene with zinc bromide in the presence of a suitable solvent like tetrahydrofuran (THF). The reaction typically proceeds under an inert atmosphere to prevent oxidation and moisture interference. The general reaction can be represented as follows:
4-Iodotoluene+Zinc bromide→4-Iodobenzylzinc bromide
Industrial Production Methods: In an industrial setting, the preparation of 4-iodobenzylzinc bromide solution involves large-scale reactors equipped with inert gas purging systems to maintain an oxygen-free environment. The reaction mixture is stirred at controlled temperatures to ensure complete conversion of the starting materials. The product is then purified and standardized to the desired concentration, typically 0.5 M in THF .
Análisis De Reacciones Químicas
Types of Reactions: 4-Iodobenzylzinc bromide solution primarily undergoes substitution reactions, particularly in palladium-catalyzed cross-coupling reactions. These reactions are crucial for forming carbon-carbon bonds in organic synthesis.
Common Reagents and Conditions:
Palladium catalysts: (e.g., palladium acetate, palladium chloride)
Ligands: (e.g., triphenylphosphine, 1,10-phenanthroline)
Solvents: (e.g., tetrahydrofuran, dimethylformamide)
Bases: (e.g., potassium carbonate, sodium hydroxide)
Major Products: The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Aplicaciones Científicas De Investigación
Chemistry: 4-Iodobenzylzinc bromide solution is widely used in organic synthesis for the formation of carbon-carbon bonds. It is a key reagent in the Negishi coupling reaction, which is employed to synthesize complex organic molecules.
Biology and Medicine: In biological research, this compound is used to synthesize bioactive molecules and pharmaceutical intermediates. Its ability to form carbon-carbon bonds makes it valuable in the development of new drugs and therapeutic agents.
Industry: In the industrial sector, 4-iodobenzylzinc bromide solution is used in the production of fine chemicals, agrochemicals, and materials science. Its role in cross-coupling reactions makes it essential for the large-scale synthesis of various organic compounds .
Mecanismo De Acción
The mechanism of action of 4-iodobenzylzinc bromide solution involves the formation of a carbon-zinc bond, which is highly reactive and can readily participate in cross-coupling reactions. The palladium catalyst facilitates the oxidative addition of the aryl halide to form a palladium complex. This complex then undergoes transmetallation with the organozinc reagent, followed by reductive elimination to form the desired carbon-carbon bond. The molecular targets and pathways involved include the palladium catalyst and the organozinc reagent, which work together to achieve efficient coupling .
Comparación Con Compuestos Similares
- 4-Bromobenzylzinc bromide
- 4-Chlorobenzylzinc bromide
- 4-Fluorobenzylzinc bromide
Comparison: 4-Iodobenzylzinc bromide solution is unique due to the presence of the iodine atom, which enhances its reactivity in cross-coupling reactions compared to its bromine, chlorine, and fluorine counterparts. The iodine atom’s larger size and lower electronegativity make the carbon-iodine bond more susceptible to oxidative addition, facilitating more efficient coupling reactions .
Propiedades
Fórmula molecular |
C7H6BrIZn |
|---|---|
Peso molecular |
362.3 g/mol |
Nombre IUPAC |
zinc;1-iodo-4-methanidylbenzene;bromide |
InChI |
InChI=1S/C7H6I.BrH.Zn/c1-6-2-4-7(8)5-3-6;;/h2-5H,1H2;1H;/q-1;;+2/p-1 |
Clave InChI |
LVGBTWFKSYKKRN-UHFFFAOYSA-M |
SMILES canónico |
[CH2-]C1=CC=C(C=C1)I.[Zn+2].[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



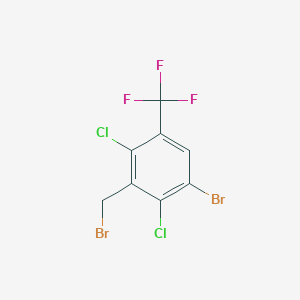

![7-(9-Carbazolyl)-N-(1-naphthyl)-N-phenylbenzo[c][1,2,5]thiadiazol-4-amine](/img/structure/B15339118.png)
![3-[4-(Benzyloxy)-3-indolyl]propanoic Acid](/img/structure/B15339120.png)
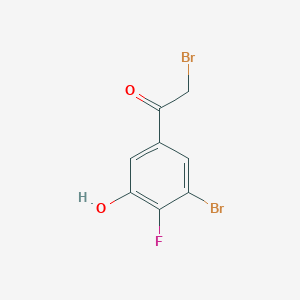
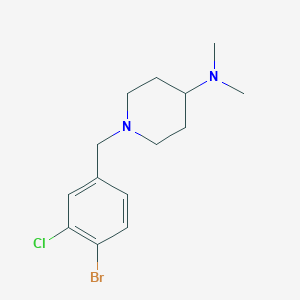

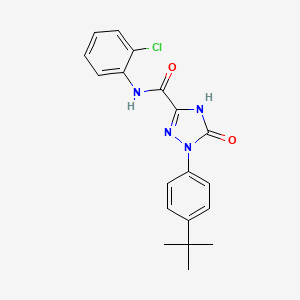
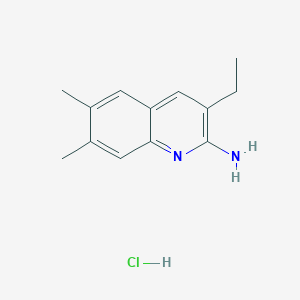
![7-Bromo-3-cyclopropyl-3,4-dihydro-2H-benzo[e][1,3]oxazin-2-one](/img/structure/B15339151.png)
